Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate (CAS: 864860-64-0) is a structurally complex benzothiazole derivative characterized by two fused benzothiazole rings. The molecule features a carboxamido group at position 2 of the first benzothiazole ring and an ethyl ester substituent at position 6 of the second benzothiazole moiety (Fig. 1). Its molecular formula is C₁₈H₁₃N₃O₃S₂, with a molecular weight of 383.44 g/mol . Predicted physicochemical properties include a density of 1.495 g/cm³ and a pKa of 5.41, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-2-24-17(23)10-7-8-12-14(9-10)26-18(20-12)21-15(22)16-19-11-5-3-4-6-13(11)25-16/h3-9H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKUGLPARYHZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 383.44 g/mol. The compound features a unique structure that includes two benzo[d]thiazole moieties connected by a carboxamide group, which is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation and migration. For instance, compounds with similar structures have been reported to modulate inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression .
- Interaction with Heat Shock Proteins : The compound's interaction with heat shock protein 90 (Hsp90) suggests it may play a role in cancer cell survival mechanisms. Hsp90 is known to assist in the proper folding and function of many oncogenic proteins .
Anticancer Effects
A variety of studies have assessed the anticancer properties of this compound. For example, a study demonstrated significant inhibition of cell proliferation in A431 and A549 cancer cell lines, which are models for skin and lung cancers respectively . The compound was shown to induce apoptosis and arrest the cell cycle at specific phases, thereby reducing tumor growth.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has exhibited anti-inflammatory properties. It has been found to decrease the levels of pro-inflammatory cytokines, which are often elevated in various inflammatory conditions . This dual action makes it a promising candidate for further development in treating both cancer and inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzothiazole-6-carboxylate | Two benzo[d]thiazole rings | Moderate anticancer, anti-inflammatory | Complex structure enhances activity |
| 7-Chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine | Substituted benzothiazole | Strong anticancer | Nitro group enhances activity |
| Methyl 4-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates | Hydroxy substitution | Anticancer potential | Hydroxy group alters solubility |
Case Studies
- Cell Line Studies : In vitro studies on A431 and A549 cells showed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates compared to untreated controls. The IC50 values indicated potent activity at low concentrations .
- In Vivo Models : Preliminary animal studies demonstrated that administration of this compound led to reduced tumor sizes in xenograft models, supporting its potential as an effective therapeutic agent in cancer treatment .
Scientific Research Applications
Structural Characteristics
The compound consists of a benzo[d]thiazole moiety linked to a carboxamide and a carboxylate group. These structural features contribute to its unique chemical reactivity and biological activity. The presence of multiple functional groups enhances its potential interactions with biological targets, making it a valuable candidate for research.
Research indicates that Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate exhibits significant biological activities, particularly in the following areas:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation and migration. This compound has demonstrated potential in modulating inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, suggesting its role in cancer treatment .
- Anti-inflammatory Effects : The compound's ability to influence signaling pathways involved in inflammation positions it as a candidate for developing anti-inflammatory drugs. Its interactions with proteins such as heat shock protein 90 (Hsp90) indicate potential therapeutic applications in managing inflammatory diseases .
Case Studies
Several studies have explored the applications of this compound in different contexts:
- Cancer Research : In vitro studies using cell lines such as A431 (epidermoid carcinoma) and A549 (lung carcinoma) have demonstrated that the compound significantly affects cell migration and protein expression levels associated with cancer progression .
- Inflammatory Disease Models : Experimental models of inflammation have shown that this compound can modulate cytokine production, indicating its potential use in developing therapies for chronic inflammatory conditions .
Comparison with Similar Compounds
Key Structural Features:
Analysis: The target compound’s dual benzothiazole architecture distinguishes it from simpler analogs. In contrast, ethyl 2-aminobenzo[d]thiazole-6-carboxylate serves as a common precursor in synthesizing more complex derivatives but lacks the extended conjugation of the target compound .
Physicochemical Properties
Analysis: The ethyl ester group in the target compound contributes to lipophilicity, while the carboxamido group may facilitate hydrogen bonding. Compared to analogs with hydrophilic substituents (e.g., pyridinylamino in compound 22 ), the target compound’s solubility is likely lower, impacting bioavailability.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate?
The synthesis typically involves multi-step reactions, starting with coupling benzo[d]thiazole derivatives. For example:
- Step 1 : React 3-nitro-4-(phenethylamino)benzoic acid with ethyl 2-aminobenzo[d]thiazole-6-carboxylate under amide coupling conditions (e.g., DCC/DMAP) to form intermediates .
- Step 2 : Hydrolyze the ester group (if present) under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acid derivatives .
- Key conditions : Use inert atmospheres (N₂/Ar) and controlled temperatures (60–100°C) to minimize side reactions .
Q. What spectroscopic methods confirm the compound’s structure?
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.8 ppm) and carbonyl carbons (δ 160–170 ppm) to verify the benzothiazole and amide linkages .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 344–685 depending on substituents) .
- X-ray crystallography : Resolve crystal structures using SHELX software for bond-length validation and spatial arrangement analysis .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties?
Apply hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate:
- HOMO-LUMO gaps : Predict reactivity and charge-transfer potential .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted substitutions (e.g., fluorination to enhance bioavailability) .
- Example : Optimize geometries at the 6-31G(d) basis set and compare with experimental NMR shifts to validate accuracy .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Disorder handling : Apply PART/SUMP restraints for flexible substituents (e.g., ethyl esters) .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. How to design experiments investigating its DNA gyrase inhibition?
- Enzyme assays : Measure IC₅₀ values using supercoiled plasmid relaxation assays (e.g., Acinetobacter baumannii gyrase) .
- SAR studies : Modify the 4-methoxybenzyl or pyrrole-carboxamido groups to assess potency changes (see Table 1) .
- Table 1 : Inhibitory Activity of Derivatives
| Substituent (R) | IC₅₀ (µM) |
|---|---|
| 4-Methoxybenzyl | 0.12 |
| 3,4-Dichlorophenyl | 0.08 |
| Data from DNA gyrase inhibition assays . |
Q. What methodologies address discrepancies in biological assay results?
- Assay standardization : Use consistent bacterial strains (e.g., Pseudomonas aeruginosa PAO1) and ATP concentrations to minimize variability .
- Control experiments : Include ciprofloxacin as a positive control and DMSO vehicle controls .
- Data normalization : Express results as % inhibition relative to baseline activity .
Q. How to enhance bioavailability via structural modifications?
- Ester hydrolysis : Convert ethyl esters to carboxylates (e.g., using LiOH/THF) to improve aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the thiazole nitrogen for prolonged half-life .
- Fluorine substitution : Introduce 6-fluoro groups to enhance membrane permeability (logP reduction by ~0.5 units) .
Methodological Notes
- SAR Analysis : Correlate substituent electronegativity (e.g., Cl, F) with antibacterial activity using Hammett constants .
- Computational Validation : Cross-validate DFT results with experimental IR/Raman spectra to confirm vibrational modes .
- Synthetic Pitfalls : Avoid over-refluxing amide couplings to prevent ester hydrolysis; monitor via TLC (Rf = 0.3 in EtOAc/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
